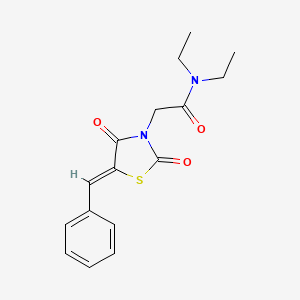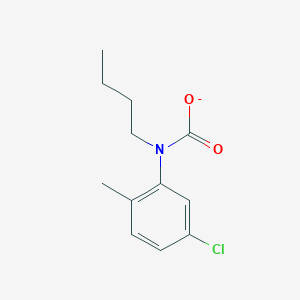![molecular formula C28H33N3O4 B12136524 1-butyl-1'-[3-(dimethylamino)propyl]-4'-hydroxy-3'-[(4-methylphenyl)carbonyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12136524.png)
1-butyl-1'-[3-(dimethylamino)propyl]-4'-hydroxy-3'-[(4-methylphenyl)carbonyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-butyl-1’-[3-(dimethylamino)propyl]-4’-hydroxy-3’-(4-methylbenzoyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound with a unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-1’-[3-(dimethylamino)propyl]-4’-hydroxy-3’-(4-methylbenzoyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyrrole precursors, followed by their coupling to form the spirocyclic core. Key steps include:
Formation of the Indole Precursor: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Formation of the Pyrrole Precursor: This involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Coupling Reaction: The indole and pyrrole precursors are coupled under basic conditions to form the spirocyclic core.
Functionalization: Introduction of the butyl, dimethylamino, hydroxy, and methylbenzoyl groups through various substitution and addition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-butyl-1’-[3-(dimethylamino)propyl]-4’-hydroxy-3’-(4-methylbenzoyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: NaBH4, lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, base (e.g., NaOH).
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of quaternary ammonium salts.
Aplicaciones Científicas De Investigación
1-butyl-1’-[3-(dimethylamino)propyl]-4’-hydroxy-3’-(4-methylbenzoyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structure and functional groups.
Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.
Material Science:
Mecanismo De Acción
The mechanism of action of 1-butyl-1’-[3-(dimethylamino)propyl]-4’-hydroxy-3’-(4-methylbenzoyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to interact with enzymes, receptors, or other proteins, potentially inhibiting or activating their function. The exact molecular targets and pathways would depend on the specific application and require further research.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[indole-pyrrole] Derivatives: Compounds with similar spirocyclic structures but different substituents.
Indole Derivatives: Compounds with the indole core but lacking the spirocyclic structure.
Pyrrole Derivatives: Compounds with the pyrrole core but lacking the spirocyclic structure.
Uniqueness
1-butyl-1’-[3-(dimethylamino)propyl]-4’-hydroxy-3’-(4-methylbenzoyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties not found in other similar compounds.
Propiedades
Fórmula molecular |
C28H33N3O4 |
|---|---|
Peso molecular |
475.6 g/mol |
Nombre IUPAC |
(4'E)-1-butyl-1'-[3-(dimethylamino)propyl]-4'-[hydroxy-(4-methylphenyl)methylidene]spiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
InChI |
InChI=1S/C28H33N3O4/c1-5-6-17-30-22-11-8-7-10-21(22)28(27(30)35)23(24(32)20-14-12-19(2)13-15-20)25(33)26(34)31(28)18-9-16-29(3)4/h7-8,10-15,32H,5-6,9,16-18H2,1-4H3/b24-23- |
Clave InChI |
UNCGWQHKOMCPLE-VHXPQNKSSA-N |
SMILES isomérico |
CCCCN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC=C(C=C4)C)\O)/C(=O)C(=O)N3CCCN(C)C |
SMILES canónico |
CCCCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)C)O)C(=O)C(=O)N3CCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-chlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12136447.png)
![(5Z)-5-[(2,6-dichlorophenyl)methylidene]-2-(3-methylphenyl)-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B12136453.png)

![3-[(4-Methylphenyl)methyl]-5-(phenylmethylene)-1,3-thiazolidine-2,4-dione](/img/structure/B12136476.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-[3-(3-methylbutoxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12136485.png)
![2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophen yl)acetamide](/img/structure/B12136497.png)
![2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12136502.png)
![4-(1-benzofuran-2-ylcarbonyl)-5-(3-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12136505.png)

}-N-(3-methoxypheny l)acetamide](/img/structure/B12136509.png)


![N-(3-fluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12136522.png)
